Methyl D-Glucuronate
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Overview
Description
Methyl D-Glucuronate is a derivative of D-glucuronic acid, a glucose derivative. It is known for its chemical properties and applications in various fields such as medicine, cosmetics, and food industries. The molecular formula of this compound is C7H12O7, and it has a molecular weight of 208.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl D-Glucuronate can be synthesized through the esterification of D-glucuronic acid with methanol. This reaction typically involves the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. This method utilizes enzymes to catalyze the esterification process, resulting in higher yields and fewer by-products compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl D-Glucuronate undergoes various chemical reactions, including:
Oxidation: The primary alcohol group in this compound can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl D-Glucuronate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Medicine: this compound and its derivatives have shown antitubercular, antimicrobial, and hemolytic activities.
Mechanism of Action
The mechanism of action of Methyl D-Glucuronate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo glucuronidation, a process where it conjugates with glucuronic acid to form glucuronides. This process increases the water solubility of hydrophobic compounds, facilitating their excretion from the body .
Comparison with Similar Compounds
D-Glucuronic Acid: The parent compound of Methyl D-Glucuronate, known for its role in detoxification processes in the liver.
Methyl D-Galacturonate: A similar ester derived from galacturonic acid, used in similar applications.
Uniqueness: this compound is unique due to its specific esterification, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar esters. Its applications in medicine and industry highlight its versatility and importance .
Properties
IUPAC Name |
methyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCNWCUKCYGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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